

# Topic: Synthesis of 2-Bromo-5hydroxybenzaldehyde from 3hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Bromo-5-hydroxybenzaldehyde

Cat. No.: B121625

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Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

This document provides a comprehensive protocol for the synthesis of **2-bromo-5-hydroxybenzaldehyde** from **3-hydroxybenzaldehyde** via electrophilic aromatic substitution. **2-Bromo-5-hydroxybenzaldehyde** is a valuable building block in the development of various pharmaceutical agents, including inhibitors for PDE4 and BCL-XL, which are relevant in treating inflammatory diseases and cancer.[1][2] The procedure detailed herein is based on established methods, focusing on regioselectivity, reaction conditions, and product isolation to ensure a reliable and efficient synthesis.[1][3]

## Introduction

**2-Bromo-5-hydroxybenzaldehyde** (CAS No: 2973-80-0) is a key chemical intermediate in medicinal chemistry and organic synthesis.[1] Its utility stems from the presence of three reactive sites: an aldehyde, a hydroxyl group, and a bromine atom, which allow for diverse subsequent chemical modifications. This application note describes a common and effective method for its preparation through the direct bromination of 3-hydroxybenzaldehyde. The protocol emphasizes precise control over reaction parameters to achieve high regioselectivity and yield.



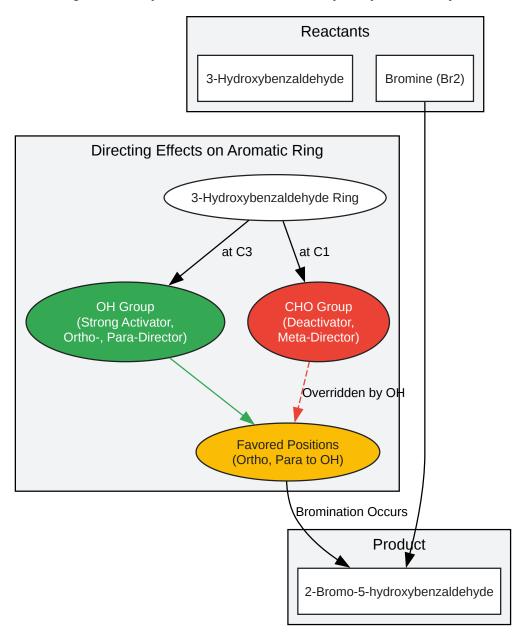
## **Reaction Mechanism and Regioselectivity**

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The benzene ring of 3-hydroxybenzaldehyde is activated towards electrophilic attack by the hydroxyl (-OH) group and deactivated by the aldehyde (-CHO) group.

- Directing Effects: The hydroxyl group is a potent activating group and an ortho-, paradirector. It increases the electron density at the positions ortho (C2, C4) and para (C6) to itself. The aldehyde group is a deactivating group and a meta- director, directing incoming electrophiles to the C5 position.
- Regioselectivity: The powerful activating and directing effect of the hydroxyl group dominates the deactivating effect of the aldehyde group.[4] Consequently, the bromine electrophile (Br+) preferentially substitutes at the positions activated by the -OH group. The primary product formed is **2-bromo-5-hydroxybenzaldehyde**, which corresponds to substitution at the C6 position (para to the hydroxyl group and ortho to the aldehyde group). This position is electronically favored and sterically accessible.[5]



### Regioselectivity in the Bromination of 3-Hydroxybenzaldehyde



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Caption: Logical flow of regioselectivity in the synthesis.



# **Experimental Protocol**

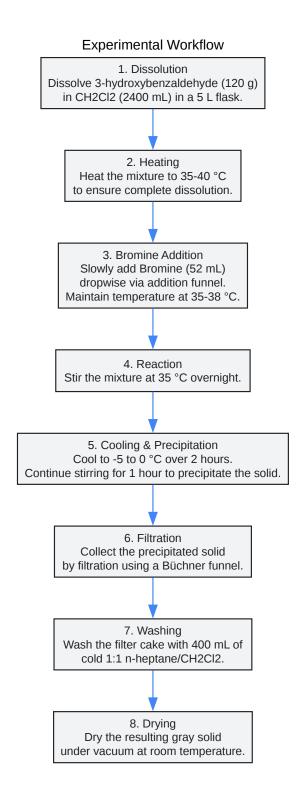
This protocol is adapted from a general procedure for the bromination of m-hydroxybenzaldehyde.[1][3]

**Materials and Equipment** 

<u>Materials and Equipment</u>			
Reagents	Equipment		
3-Hydroxybenzaldehyde	5 L Four-necked, round-bottomed flask		
Dichloromethane (CH2Cl2)	Overhead mechanical stirrer		
Bromine (Br2)	Temperature probe		
n-Heptane	Dosing (addition) funnel		
Condenser tube			
Büchner funnel	_		
Vacuum filtration apparatus	_		

## **Step-by-Step Procedure**





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Caption: Step-by-step experimental workflow diagram.



- Dissolution: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dosing funnel, and condenser, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH2Cl2).[1][3]
- Heating: Heat the mixture to 35-40 °C with stirring until all the raw material is completely dissolved.[1][3]
- Bromine Addition: Slowly add bromine (52 mL, 1.0 mol, 1.02 eq.) dropwise through the addition funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 35-38 °C.[1][3]
- Reaction: After the addition is complete, continue to stir the reaction mixture at 35 °C overnight.[1][3]
- Precipitation: Slowly cool the mixture to a temperature of -5 to 0 °C over a period of 2 hours. Continue stirring at this temperature for an additional hour to ensure maximum precipitation of the product.[1][3]
- Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1][3]
- Washing: Wash the filter cake with 400 mL of a cold (0 °C) 1:1 mixture of n-heptane and dichloromethane to remove residual impurities.[1][3]
- Drying: Dry the resulting gray solid under vacuum at room temperature to obtain the final product.[1][3]

# Data Presentation Reaction Components and Yield



Component	Molecular Formula	Molecular Weight ( g/mol )	Amount Used	Moles (mol)	Equivalents
3- Hydroxybenz aldehyde	C7H6O2	122.12	120 g	0.98	1.0
Bromine	Br2	159.81	52 mL (162.2 g)	1.0	1.02
2-Bromo-5- hydroxybenz aldehyde	C7H5BrO2	201.02	124.3 g (Yield)	0.62	-
Theoretical Yield:	197.0 g				
Actual Yield:	124.3 g[1][3]	_			
Percent Yield:	63%[1][3]	<del>-</del>			

**Product Specifications** 

Property	Value
CAS Number	2973-80-0[1]
Molecular Formula	C7H5BrO2[3]
Molecular Weight	201.02 g/mol [3]
Appearance	White to gray to brown powder/crystal[1]
Melting Point	132.0 to 136.0 °C
Boiling Point	286.7 °C at 760 mmHg[2]
Density	1.737 g/cm <sup>3</sup> [2]
Solubility	Soluble in chloroform, dichloromethane, and ethyl acetate[1][2]



## Safety and Handling

- Bromine: Is highly toxic, corrosive, and can cause severe burns. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and chemical splash goggles.
- Dichloromethane: Is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact. All operations should be performed within a fume hood.
- General Precautions: The reaction is exothermic, especially during the addition of bromine. Ensure proper temperature control and have an ice bath ready for emergency cooling.

### Conclusion

The protocol described provides an effective and reproducible method for the synthesis of **2-bromo-5-hydroxybenzaldehyde** from 3-hydroxybenzaldehyde. By carefully controlling the reaction temperature and following the detailed workup procedure, a yield of approximately 63% can be achieved. This intermediate is crucial for researchers in drug discovery and organic synthesis, and this detailed guide serves as a reliable resource for its preparation.

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- To cite this document: BenchChem. [Topic: Synthesis of 2-Bromo-5-hydroxybenzaldehyde from 3-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:



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